molecular formula C49H41N B12559771 N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline CAS No. 142784-57-4

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline

Cat. No.: B12559771
CAS No.: 142784-57-4
M. Wt: 643.9 g/mol
InChI Key: QWYMGTFVBPBFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is an organic compound with the molecular formula C60H45N and a molecular weight of 780.006 g/mol . This compound is known for its unique structural properties, which include multiple phenyl groups and a trimethylaniline core. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline typically involves organic synthesis techniques. One common method includes the nucleophilic substitution reaction where diphenylethenyl groups are introduced into the aniline molecule[2][2]. The reaction conditions often require the use of organic solvents such as chloroform, dimethylformamide, or dichloromethane, and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as photodetectors and charge transport materials . Its multiple phenyl groups enhance its stability and reactivity, facilitating its role in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline is unique due to its trimethylaniline core, which provides enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and solar cells.

Properties

CAS No.

142784-57-4

Molecular Formula

C49H41N

Molecular Weight

643.9 g/mol

IUPAC Name

N,N-bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline

InChI

InChI=1S/C49H41N/c1-36-32-37(2)49(38(3)33-36)50(45-28-24-39(25-29-45)34-47(41-16-8-4-9-17-41)42-18-10-5-11-19-42)46-30-26-40(27-31-46)35-48(43-20-12-6-13-21-43)44-22-14-7-15-23-44/h4-35H,1-3H3

InChI Key

QWYMGTFVBPBFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.